N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, where 2-aminothiophenol is reacted with chloroacetic acid to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antibacterial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: The compound has been studied for its anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, it is used as a precursor for the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication. Additionally, it may modulate signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Uniqueness: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3S2/c1-10-2-7-13(18)16-15(10)21-17(25-16)20-14(22)8-9-26(23,24)12-5-3-11(19)4-6-12/h2-7H,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEGAAITHTUREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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